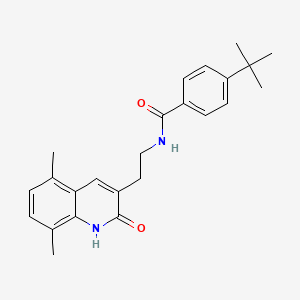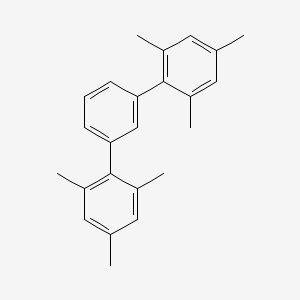
1,3-Dimesitylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimesitylbenzene, also known as 1,3-dimethylbenzene or meta-xylene, is an aromatic hydrocarbon with the chemical formula C8H10. It is one of the three isomers of dimethylbenzene, the others being ortho-xylene and para-xylene. This compound is characterized by two methyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless, flammable liquid with a sweet odor, commonly used as a solvent in the chemical industry .
Vorbereitungsmethoden
1,3-Dimesitylbenzene can be synthesized through various methods. One common synthetic route involves the alkylation of benzene with methanol in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial production of this compound often involves the catalytic reforming of petroleum naphtha, which contains a mixture of xylene isomers. The separation of these isomers is achieved through fractional distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1,3-Dimesitylbenzene has a wide range of applications in scientific research:
Biology: In biological research, it serves as a solvent for the extraction and purification of biomolecules.
Medicine: The compound is utilized in the development of certain medicinal drugs and diagnostic agents.
Industry: It is employed in the production of polymers, coatings, and adhesives due to its solvent properties.
Wirkmechanismus
The mechanism of action of 1,3-dimesitylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, it accepts hydrogen atoms, resulting in the saturation of the aromatic ring . Electrophilic aromatic substitution involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimesitylbenzene is similar to other dimethylbenzene isomers, such as ortho-xylene and para-xylene. its unique position of methyl groups at the 1 and 3 positions gives it distinct chemical and physical properties. For instance, it has a higher boiling point compared to its isomers due to the symmetrical arrangement of the methyl groups .
Similar compounds include:
Ortho-xylene (1,2-dimethylbenzene): Methyl groups at the 1 and 2 positions.
Para-xylene (1,4-dimethylbenzene): Methyl groups at the 1 and 4 positions.
Mesitylene (1,3,5-trimethylbenzene): Three methyl groups at the 1, 3, and 5 positions.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
103068-13-9 |
|---|---|
Molekularformel |
C24H26 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H26/c1-15-10-17(3)23(18(4)11-15)21-8-7-9-22(14-21)24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3 |
InChI-Schlüssel |
BLMNYBILXVYPSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=CC=C2)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)
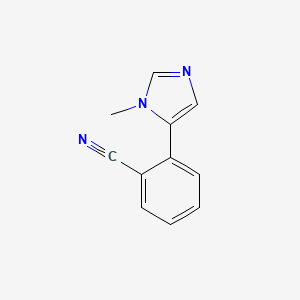
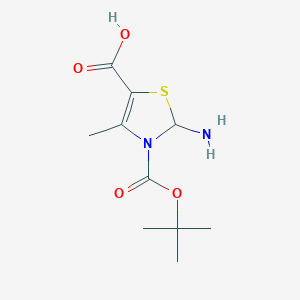
![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)
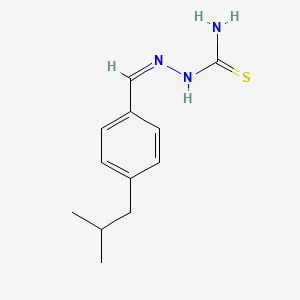
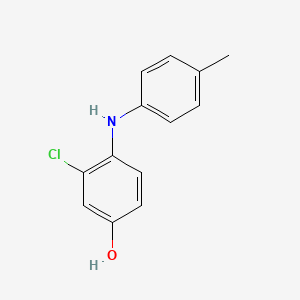
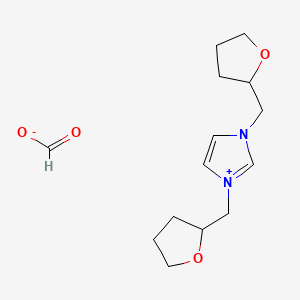
![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)
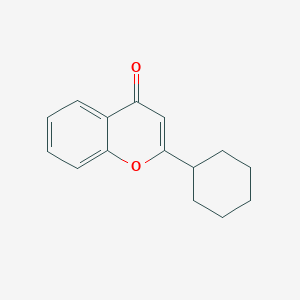
![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)
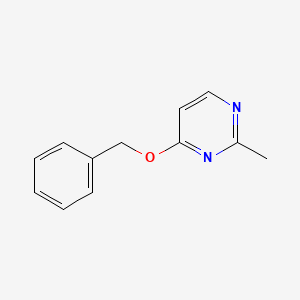
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14113583.png)
